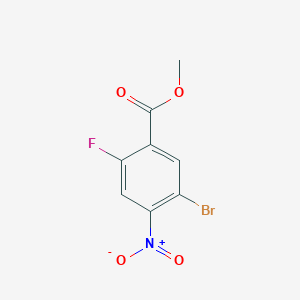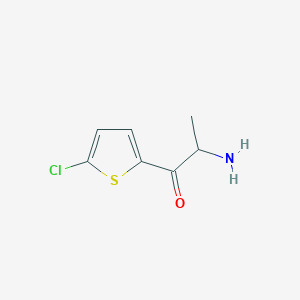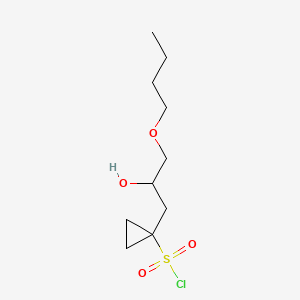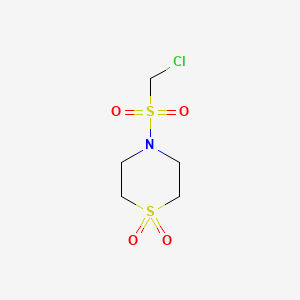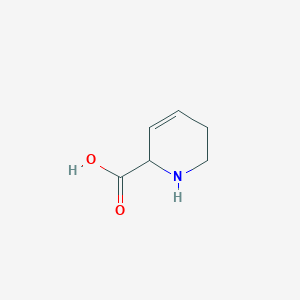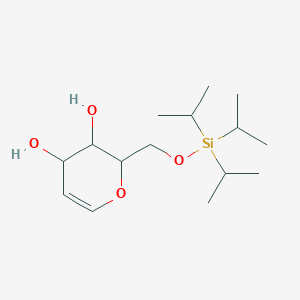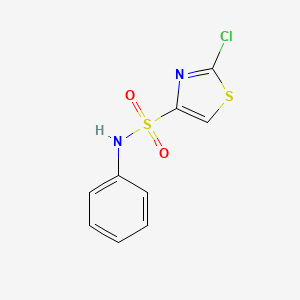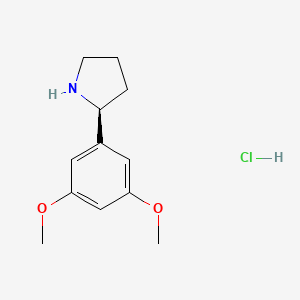
(s)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride: is a chemical compound with the molecular formula C12H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 3,5-dimethoxyphenyl group attached to the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently cyclized to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
科学研究应用
Chemistry: In chemistry, (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a tool for investigating the mechanisms of action of various biological pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development, particularly in areas where its unique chemical properties could offer advantages over existing treatments .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other products that require specific chemical functionalities .
作用机制
The mechanism of action of (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with .
相似化合物的比较
- (S)-3-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride
- ®-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride
- (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride
Comparison: Compared to similar compounds, (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and overall properties. For example, the 3,5-dimethoxy substitution pattern may result in different binding affinities and selectivities for molecular targets compared to other substitution patterns .
属性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC 名称 |
(2S)-2-(3,5-dimethoxyphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-10-6-9(7-11(8-10)15-2)12-4-3-5-13-12;/h6-8,12-13H,3-5H2,1-2H3;1H/t12-;/m0./s1 |
InChI 键 |
SMXFYICWIXZMMA-YDALLXLXSA-N |
手性 SMILES |
COC1=CC(=CC(=C1)[C@@H]2CCCN2)OC.Cl |
规范 SMILES |
COC1=CC(=CC(=C1)C2CCCN2)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)
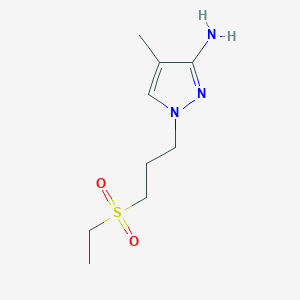
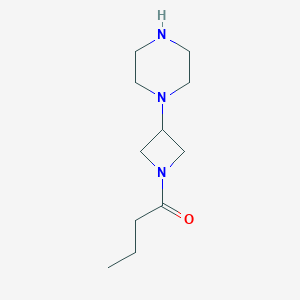
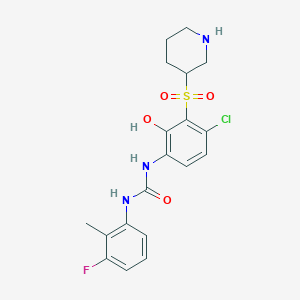
![Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride](/img/structure/B13638272.png)
